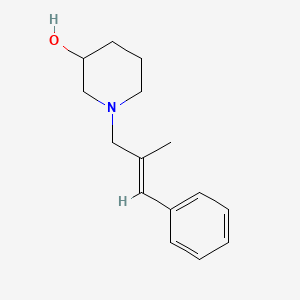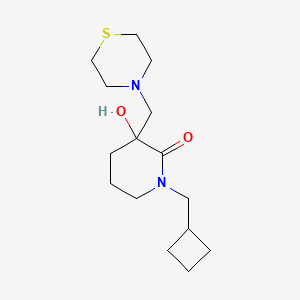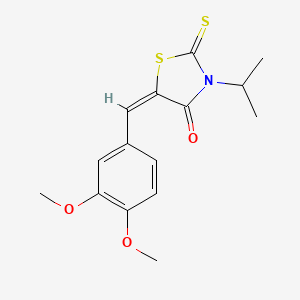
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol, also known as MPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPP belongs to the family of piperidinol compounds that have been studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol is not fully understood. However, it is believed that 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol acts on the central nervous system by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to improved motor function and mood. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has also been shown to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has several advantages for lab experiments. It is relatively easy to synthesize and can be purified to a high degree of purity. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has also been extensively studied, making it a well-characterized compound. However, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has several limitations for lab experiments. It is a controlled substance and can only be used in licensed facilities. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has potential health hazards, and proper safety precautions must be taken when handling it.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol. One potential direction is the development of new drugs based on the pharmacological properties of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol. Another direction is the study of the mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol to better understand its effects on the brain. Additionally, the use of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol in the treatment of Parkinson's disease and other neurological disorders could be further explored.
Conclusion:
In conclusion, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its pharmacological properties, including its anticonvulsant, analgesic, and sedative properties. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has also been studied for its potential use in the treatment of Parkinson's disease. While 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has several advantages for lab experiments, it also has limitations, and proper safety precautions must be taken when handling it. There are several future directions for the study of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol, including the development of new drugs and the study of its mechanism of action.
Synthesemethoden
The synthesis of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol involves the reaction of 1-(2-methyl-3-phenylpropyl)piperidin-4-one with sodium borohydride in the presence of acetic acid. This reaction results in the reduction of the ketone group to a hydroxyl group, leading to the formation of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol. The purity of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has been shown to exhibit anticonvulsant, analgesic, and sedative properties, making it a potential candidate for the development of new drugs. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Eigenschaften
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13(10-14-6-3-2-4-7-14)11-16-9-5-8-15(17)12-16/h2-4,6-7,10,15,17H,5,8-9,11-12H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLAWSWLBBYGOW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
![N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B6013462.png)
![tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate](/img/structure/B6013466.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide](/img/structure/B6013468.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6013469.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6013476.png)
![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6013490.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6013500.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013505.png)
![2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6013509.png)


![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B6013529.png)